![molecular formula C20H26N2O2 B10773398 3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol](/img/structure/B10773398.png)
3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件: 化合物 74a 的合成涉及多个步骤,首先是环丁醇核的制备,然后引入吡啶基。反应条件通常涉及使用强碱和亲核试剂来促进所需键的形成。 关于合成路线和反应条件的具体细节在公共领域中不容易获得 .
工业生产方法: 化合物 74a 的工业生产可能涉及扩大实验室合成方法。这将包括优化反应条件以确保高产率和纯度,以及实施具有成本效益和环境友好的工艺。 现有文献中没有明确提供关于工业生产方法的细节 .
化学反应分析
反应类型: 化合物 74a 可以进行各种化学反应,包括:
氧化: 化合物中的羟基可以被氧化成酮或醛。
还原: 吡啶基可以在特定条件下还原成相应的哌啶衍生物。
取代: 该化合物可以进行亲核取代反应,特别是在吡啶环上。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用氢化铝锂或硼氢化钠等还原剂。
取代: 通常使用甲醇钠或叔丁醇钾等亲核试剂。
主要产物:
氧化: 形成酮或醛。
还原: 形成哌啶衍生物。
取代: 形成取代的吡啶衍生物。
科学研究应用
化合物 74a 有多种科学研究应用,包括:
化学: 用作工具化合物来研究 TRPV3 受体及其在各种化学过程中的作用。
生物学: 有助于了解 TRPV3 的生理功能,包括其在疼痛感觉和体温调节中的作用。
医药: 在治疗与 TRPV3 功能障碍相关的疾病(如神经性疼痛)方面具有潜在的治疗应用。
作用机制
化合物 74a 通过选择性拮抗 TRPV3 受体发挥作用。该受体是瞬时受体电位 (TRP) 通道家族的成员,参与多种生理过程。通过阻断 TRPV3,化合物 74a 可以调节疼痛感觉和体温调节。 分子靶标包括 TRPV3 离子通道,所涉及的途径与钙离子流入和信号转导有关 .
类似化合物:
化合物 74b: 另一种具有略微不同化学结构的 TRPV3 拮抗剂。
化合物 75a: 一种 TRPV4 拮抗剂,具有相似的药理特性,但靶向不同的 TRP 通道。
独特性: 化合物 74a 的独特性在于其对 TRPV3 的高选择性和效力,使其成为研究该特定受体的极佳工具。 其优化的 ADME 特性也使其适合体内研究,与其他类似化合物相比具有显著优势 .
相似化合物的比较
Compound 74b: Another TRPV3 antagonist with a slightly different chemical structure.
Compound 75a: A TRPV4 antagonist with similar pharmacological properties but targeting a different TRP channel.
Uniqueness: Compound 74a is unique due to its high selectivity and potency for TRPV3, making it an excellent tool for studying this specific receptor. Its optimized ADME properties also make it suitable for in vivo studies, providing a significant advantage over other similar compounds .
属性
分子式 |
C20H26N2O2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C20H26N2O2/c1-18(2,3)14-8-10-22-16(11-14)20(12-19(4,24)13-20)17(23)15-7-5-6-9-21-15/h5-11,17,23-24H,12-13H2,1-4H3/t17-,19?,20?/m1/s1 |
InChI 键 |
CWNBNHVIRBCANH-QHGAOEGBSA-N |
手性 SMILES |
CC1(CC(C1)(C2=NC=CC(=C2)C(C)(C)C)[C@@H](C3=CC=CC=N3)O)O |
规范 SMILES |
CC1(CC(C1)(C2=NC=CC(=C2)C(C)(C)C)C(C3=CC=CC=N3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


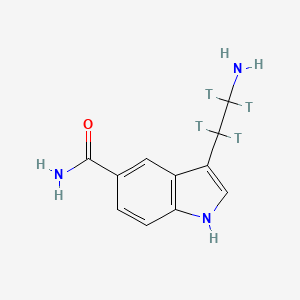

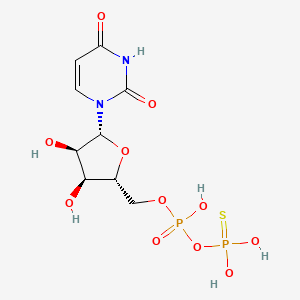
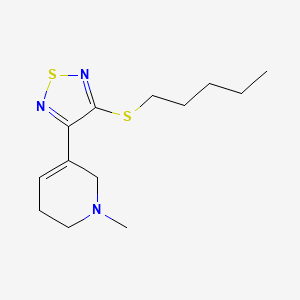
![[3H]PGF2alpha](/img/structure/B10773351.png)
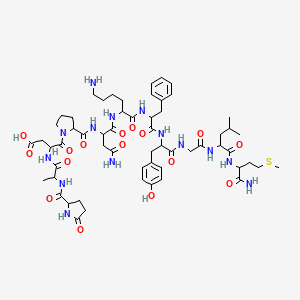
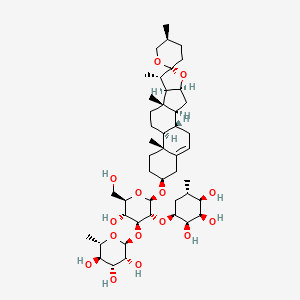
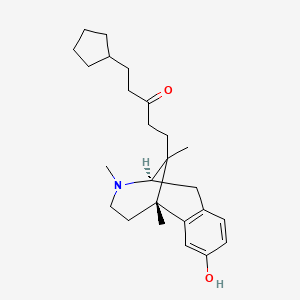
![Cyclohexanecarboxylic acid, 4-[[1-[5-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-2-pyridinyl]-4-piperidinyl]oxy]-, trans-](/img/structure/B10773364.png)

![6-(4-Chlorophenyl)-3-[6-(piperidin-1-ylmethyl)naphthalen-2-yl]thieno[2,3-e]pyrimidin-4-one](/img/structure/B10773386.png)

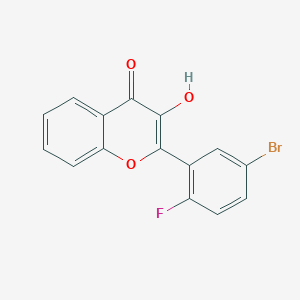
![[(E)-hept-2-enyl] 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B10773405.png)
